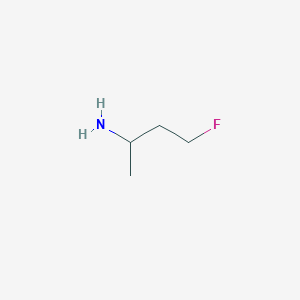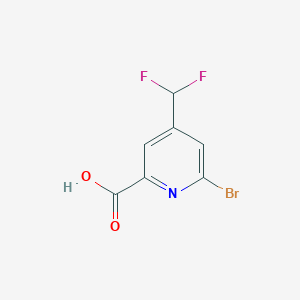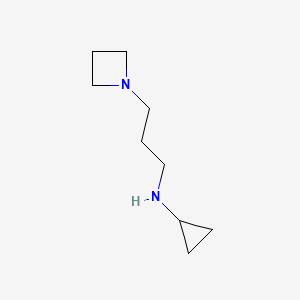
n-(3-(Azetidin-1-yl)propyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-(Azetidin-1-yl)propyl)cyclopropanamine: is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol It is known for its unique structure, which includes an azetidine ring and a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Azetidin-1-yl)propyl)cyclopropanamine typically involves the reaction of azetidine with cyclopropanamine under specific conditions. The process may include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions: n-(3-(Azetidin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
科学研究应用
Chemistry: In chemistry, n-(3-(Azetidin-1-yl)propyl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound may be used to study the effects of azetidine and cyclopropane rings on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets .
Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological pathways and its potential as a drug candidate .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
作用机制
The mechanism of action of n-(3-(Azetidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The azetidine and cyclopropane rings may play a role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
- n-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine
- n-(3-(Piperidin-1-yl)propyl)cyclopropanamine
- n-(3-(Morpholin-1-yl)propyl)cyclopropanamine
Comparison: Compared to similar compounds, n-(3-(Azetidin-1-yl)propyl)cyclopropanamine is unique due to the presence of the azetidine ring. This ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
N-[3-(azetidin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1(5-10-9-3-4-9)6-11-7-2-8-11/h9-10H,1-8H2 |
InChI 键 |
ZYGLTRVHGOMVBS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CCCNC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





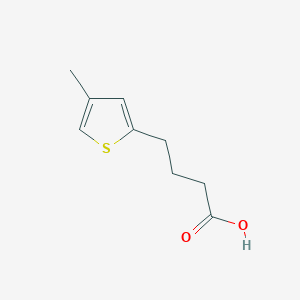
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13535500.png)
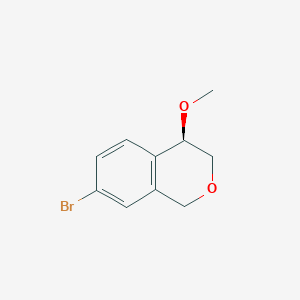
![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)

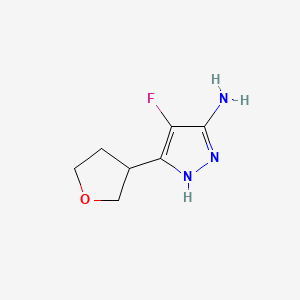
![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
